trans-6-(Boc-amino)-cyclohex-3-ene-1-carboxylic Acid
Description
trans-6-(Boc-amino)-cyclohex-3-ene-1-carboxylic acid is a bicyclic compound featuring a cyclohexene ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the trans-6 position and a carboxylic acid moiety at the 1-position. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, by protecting the amine from undesired reactions. Its molecular formula is C₁₂H₁₉NO₄ (derived from similar structures in ), with a molecular weight of 265.28 g/mol. The trans-configuration of the substituents influences stereochemical interactions, impacting its reactivity and biological activity .
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1S,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1 |
InChI Key |
FEPYBSDCOQXJAI-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=CC[C@@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Aromatic Precursors
The most industrially viable route involves the hydrogenation of para-substituted benzoic acid derivatives. A one-pot process developed by Schmidt et al. (2006) converts p-aminobenzoic acid to 4-amino-1-cyclohexanecarboxylic acid using ruthenium-based catalysts under mild hydrogen pressure (15 bar). Key parameters include:
| Parameter | Optimal Condition | Impact on trans:cis Ratio |
|---|---|---|
| Catalyst | 5% Ru/C (wet) | >75% trans selectivity |
| Solvent System | 10% NaOH in H₂O | Stabilizes carboxylate |
| Temperature | 100°C | Accelerates ring opening |
| Hydrogen Pressure | 15 bar | Minimizes over-reduction |
This method achieves 70% yield of the cis/trans mixture, with the trans isomer predominating due to steric steering during cyclohexane ring formation .
Boc Protection and Epimerization Control
Following hydrogenation, the free amine is protected using di-tert-butyl dicarbonate (Boc₂O) . The patent CN108602758B details a sequential protocol:
-
In-situ Boc Protection : After hydrogenation, acetone (30 volumes) and Boc₂O (1.0 equiv) are added directly to the reaction mixture without isolating the amine intermediate. Stirring at 25°C for 20 hours yields 4-(Boc-amino)-cyclohexane-1-carboxylic acid with 92% purity .
-
Selective Esterification : The cis isomer is preferentially esterified using methyl bromide (0.43 equiv) in acetone at 60°C, leaving the trans isomer unreacted. This step enhances trans purity to 99.1% after crystallization .
Purification and Isomer Separation
Crystallization remains the gold standard for isolating the trans isomer:
| Step | Conditions | Outcome |
|---|---|---|
| Acidification | Citric acid (pH 4) | Precipitates trans acid |
| Solvent Extraction | DCM (5×100 mL) | Removes cis ester |
| Recrystallization | Acetone/H₂O (4:1) | 99.1% trans purity |
This protocol achieves an overall yield of 62% from p-aminobenzoic acid .
The trans preference arises from:
-
Transition-State Geometry : The Ru/C catalyst stabilizes a chair-like transition state, favoring axial amine and equatorial carboxylate groups.
-
Solvent Effects : Aqueous NaOH promotes deprotonation, reducing steric clashes between the amine and carboxylate during ring closure.
-
Dynamic Kinetic Resolution : Epimerization under basic conditions allows thermodynamic control, favoring the more stable trans isomer.
Comparative Analysis of Industrial Methods
| Method | Trans Ratio | Yield | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 75% | 62% | 120 | High |
| Epimerization | 68% | 58% | 180 | Moderate |
| Enzymatic Resolution | 95% | 45% | 300 | Low |
Catalytic hydrogenation outperforms enzymatic and epimerization approaches in cost and scalability, making it the preferred industrial method .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur, especially in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies .
Biology: In biological research, the compound is used in the study of enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .
Medicine: In medicine, trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid is explored for its potential therapeutic applications. It is investigated for its role in drug development and as a potential lead compound for new pharmaceuticals .
Industry: In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
Introduction
trans-6-(Boc-amino)-cyclohex-3-ene-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in drug development, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexene ring with a tert-butyloxycarbonyl (Boc) protected amino group and a carboxylic acid moiety. This structural configuration contributes to its reactivity and potential interactions with biological targets.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Chemical Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 235.30 g/mol |
| Functional Groups | Amino, Carboxylic Acid, Alkene |
| Stereochemistry | Chiral centers at positions 1 and 5 |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The presence of the Boc group allows for selective reactions under mild conditions, which can be advantageous in biochemical assays.
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases, which play critical roles in cellular signaling and metabolism.
Case Study: Inhibition of TBK1 and IKKε
A study reported that related compounds demonstrated inhibitory effects on TANK-binding kinase 1 (TBK1) and inhibitor of nuclear factor kappa-B kinase ε (IKKε), which are involved in inflammatory responses and metabolic regulation. These findings suggest that this compound could exhibit similar inhibitory properties, potentially leading to anti-inflammatory effects .
Drug Development
The compound is being investigated for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as obesity and type 2 diabetes. Its ability to modulate inflammatory pathways makes it a candidate for further development in pharmacology.
Antifibrinolytic Activity
Another area of interest is the antifibrinolytic properties associated with derivatives of this compound. The inhibition of plasminogen activators could promote clot formation, making it useful in conditions where enhanced coagulation is desired .
Research Findings
Several studies have explored the synthesis and biological activity of this compound and its analogs:
Table 2: Summary of Research Findings on Biological Activity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing trans-6-(Boc-amino)-cyclohex-3-ene-1-carboxylic Acid, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the cyclohexene scaffold. A Boc (tert-butoxycarbonyl) group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane). The trans configuration is controlled by steric and electronic factors during ring substitution. Catalytic hydrogenation or palladium-mediated coupling may stabilize the double bond in the cyclohexene ring . Reaction temperature (<0°C for Boc protection) and solvent polarity (e.g., DMF for peptide coupling) critically affect regioselectivity. Yield optimization requires monitoring via TLC or HPLC to detect intermediates .
Q. Which analytical techniques are most robust for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for structural confirmation. The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in H NMR, while the cyclohexene double bond resonates between 5.2–5.8 ppm. Chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) is recommended for enantiomeric purity assessment, especially if the compound is synthesized as a racemate . Purity (>95%) is validated via reverse-phase HPLC using a C18 column and UV detection at 210 nm .
Advanced Research Questions
Q. How does stereochemistry at the cyclohexene ring influence biological activity, and what methods resolve enantiomers for structure-activity studies?
- Methodological Answer : Enantiomers of cyclohexene derivatives exhibit divergent biological profiles due to chiral recognition in target binding. For example, (1R,6S)-configured analogs may show enhanced antiproliferative activity compared to (1S,6R) isomers . Resolution methods include diastereomeric salt formation using chiral amines (e.g., (R)-α-methylbenzylamine) or enzymatic kinetic resolution with lipases . Post-resolution, single-crystal X-ray diffraction confirms absolute configuration, while circular dichroism (CD) spectra validate enantiopurity .
Q. What strategies prevent premature Boc deprotection during downstream functionalization (e.g., peptide coupling or metal-catalyzed reactions)?
- Methodological Answer : The Boc group is acid-labile but stable under mild basic conditions. For reactions requiring acidic environments (e.g., trifluoroacetic acid in peptide synthesis), temporary protection of the Boc group via silylation (e.g., TBSCl) can be employed. Alternatively, using non-acidic coupling reagents like HATU/DIPEA in peptide synthesis minimizes deprotection . Reaction progress should be monitored via FT-IR to detect carbonyl shifts (Boc: ~1680–1720 cm) or loss of tert-butyl signals in H NMR .
Q. How can contradictory data on antiproliferative activity between similar cyclohexene derivatives be reconciled?
- Methodological Answer : Discrepancies often arise from variations in substituent positioning (e.g., methyl vs. Boc-amino groups) or assay conditions (e.g., cell line specificity). For example, trans-6-(Boc-amino) analogs may exhibit lower IC values in MCF-7 cells compared to methyl-substituted derivatives due to enhanced hydrogen bonding with cellular targets . Meta-analysis of SAR (structure-activity relationship) data using molecular docking (e.g., AutoDock Vina) can identify key pharmacophores. Validate hypotheses via site-directed mutagenesis or competitive binding assays .
Data Contradiction Analysis
Q. Why do some studies report poor solubility of Boc-protected cyclohexene derivatives in aqueous media, while others achieve successful bioconjugation?
- Methodological Answer : Solubility discrepancies stem from particle size and dispersion methods. Boc-amino acids form nanoparticles (500–750 nm) when pulverized with PEG as a dispersant, enabling aqueous-phase reactions despite low intrinsic solubility. Sonication or ball-milling (with ZrO beads) enhances dispersibility for bioconjugation . Alternatively, co-solvents like DMSO (≤10% v/v) improve solubility without destabilizing the Boc group .
Research Tools and Protocols
Q. What computational tools predict the reactivity of the cyclohexene double bond in trans-6-(Boc-amino) derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density around the double bond to predict sites for electrophilic addition or cycloaddition. Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic regions. Software like Gaussian or ORCA generates electrostatic potential maps, guiding synthetic modifications (e.g., epoxidation or Diels-Alder reactions) .
Safety and Handling
Q. What precautions are necessary when handling this compound in aqueous or oxidative environments?
- Methodological Answer : The Boc group is susceptible to hydrolysis under prolonged basic or oxidative conditions. Store the compound desiccated at –20°C in amber vials. For aqueous reactions, maintain pH <8.0 and avoid strong oxidizers (e.g., HO). Use argon/vacuum lines to prevent moisture ingress during weighing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
